Meta-Methoxy vs. Para-Chloro Benzyl Substituent: Physicochemical Property Differentiation
CAS 329700-21-2 bears a 3-methoxybenzyl group at the pyridine 6-amino position, whereas its closest cataloged analog CAS 329699-57-2 carries a 4-chlorobenzyl substituent. This substitution difference produces distinct computed physicochemical properties: the methoxy group contributes a hydrogen-bond acceptor (ether oxygen) with a lone pair capable of participating in directional intermolecular interactions, while the chloro substituent contributes only weak halogen-bond donor capacity. The molecular formula differs (C15H16N4O5, MW 332.31 vs. C14H13ClN4O4, MW 336.73) , and the presence of the methoxy oxygen alters both the polar surface area and the hydrogen-bond acceptor count relative to the chloro analog. These differences directly affect chromatographic retention behavior and solubility profiles.
| Evidence Dimension | Molecular weight and heteroatom composition |
|---|---|
| Target Compound Data | MW = 332.31 g/mol; C15H16N4O5; contains ether oxygen (H-bond acceptor) at benzyl meta position |
| Comparator Or Baseline | CAS 329699-57-2 (4-chlorobenzyl analog): MW = 336.73 g/mol; C14H13ClN4O4; contains Cl substituent at benzyl para position |
| Quantified Difference | ΔMW = –4.42 g/mol; replacement of –OCH3 with –Cl eliminates one H-bond acceptor; meta vs. para substitution geometry differs |
| Conditions | Structural comparison based on IUPAC names and molecular formulas from supplier catalogs |
Why This Matters
The meta-methoxy group provides a hydrogen-bond acceptor and altered electronic distribution that cannot be replicated by the para-chloro analog, making CAS 329700-21-2 a chemically distinct tool for SAR exploration where benzyl substituent electronic effects are under investigation.
